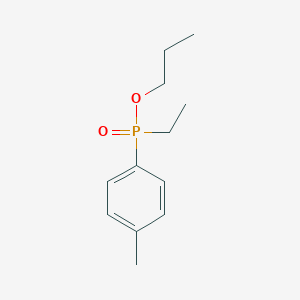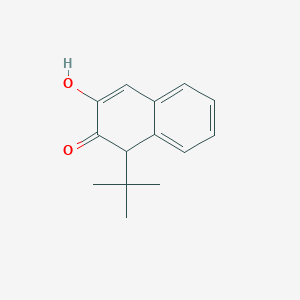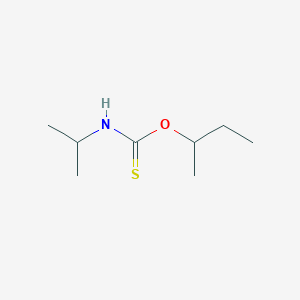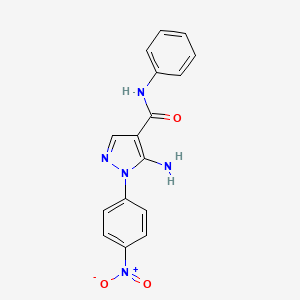
1,2-Difluorooctane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Difluorooctane is an organic compound belonging to the class of fluorinated hydrocarbons It is characterized by the presence of two fluorine atoms attached to the first and second carbon atoms of an octane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Difluorooctane typically involves the fluorination of octane derivatives. One common method is the direct fluorination of 1,2-dichlorooctane using a fluorinating agent such as hydrogen fluoride or a fluorine gas mixture. The reaction is usually carried out under controlled conditions to ensure selective fluorination and to minimize side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The process requires stringent safety measures due to the highly reactive nature of fluorine. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1,2-Difluorooctane can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form fluorinated alcohols or ketones.
Reduction Reactions: Reduction can lead to the formation of partially or fully hydrogenated derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.
Major Products:
Substitution: Fluorinated alkyl iodides or other halides.
Oxidation: Fluorinated alcohols, ketones, or carboxylic acids.
Reduction: Partially or fully hydrogenated octane derivatives.
Scientific Research Applications
1,2-Difluorooctane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential effects on biological systems and as a probe in biochemical studies.
Medicine: Explored for its potential use in drug development and as a fluorinated analog in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,2-Difluorooctane involves its interaction with molecular targets through its fluorine atoms. The electronegativity of fluorine can influence the compound’s reactivity and interaction with enzymes, receptors, or other biomolecules. The pathways involved may include alterations in metabolic processes or inhibition of specific enzymes.
Comparison with Similar Compounds
1,1-Difluorooctane: Differing in the position of fluorine atoms, leading to variations in chemical properties and reactivity.
1,2-Difluoroethane: A shorter chain analog with distinct physical and chemical properties.
1,2-Difluoropropane: Another fluorinated hydrocarbon with different chain length and properties.
Uniqueness: 1,2-Difluorooctane is unique due to its specific fluorination pattern, which imparts distinct chemical properties and reactivity compared to other fluorinated hydrocarbons
Properties
CAS No. |
61350-04-7 |
|---|---|
Molecular Formula |
C8H16F2 |
Molecular Weight |
150.21 g/mol |
IUPAC Name |
1,2-difluorooctane |
InChI |
InChI=1S/C8H16F2/c1-2-3-4-5-6-8(10)7-9/h8H,2-7H2,1H3 |
InChI Key |
LCEYAULAELDOFS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CF)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


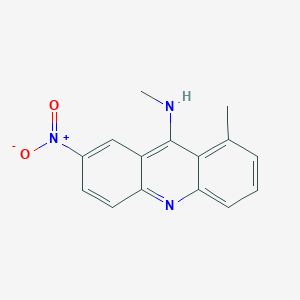
![Triphenyl[(1-phenylphenanthren-9-YL)methyl]phosphanium bromide](/img/structure/B14576207.png)
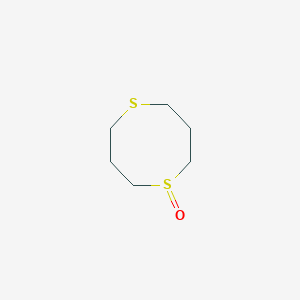
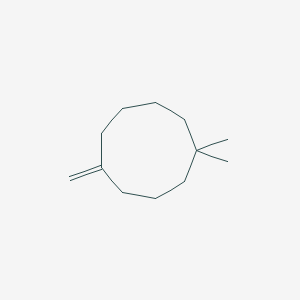
![2-(4-Methoxyphenyl)-1-oxaspiro[4.5]decan-4-one](/img/structure/B14576225.png)
![Methyl 2-[(3-methoxyphenyl)acetyl]benzoate](/img/structure/B14576232.png)
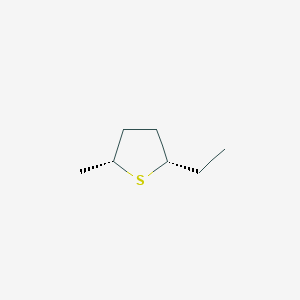
![2,2'-Sulfanediylbis[4-(4-chlorophenyl)-2H-1,3-dithiole]](/img/structure/B14576237.png)
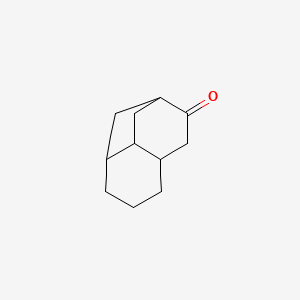
![Acetamide, N-[2-(2-methoxyphenoxy)ethyl]-N-(4-methylphenyl)-](/img/structure/B14576264.png)
